molecular formula C10H9N5S B427750 4-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile CAS No. 68838-43-7

4-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile

Cat. No.: B427750
CAS No.: 68838-43-7
M. Wt: 231.28g/mol
InChI Key: HREAFDRZUHMTQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an amino group, a sulfanyl group, and a benzonitrile moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and other scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile typically involves multistep reactions. One common method starts with the reaction of 4-chlorobenzonitrile with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with hydrazine hydrate to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. The amino and sulfanyl groups can participate in various biochemical interactions, potentially inhibiting enzymes or modulating receptor activity. These interactions can disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzonitrile moiety differentiates it from other triazole derivatives, potentially enhancing its binding affinity and specificity for certain molecular targets .

Properties

CAS No.

68838-43-7

Molecular Formula

C10H9N5S

Molecular Weight

231.28g/mol

IUPAC Name

4-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile

InChI

InChI=1S/C10H9N5S/c11-5-7-1-3-8(4-2-7)6-16-10-13-9(12)14-15-10/h1-4H,6H2,(H3,12,13,14,15)

InChI Key

HREAFDRZUHMTQA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CSC2=NNC(=N2)N)C#N

Canonical SMILES

C1=CC(=CC=C1CSC2=NNC(=N2)N)C#N

Origin of Product

United States

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